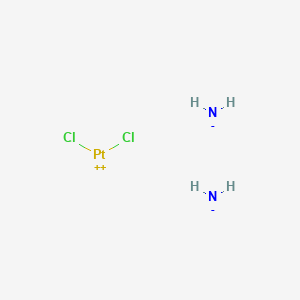

Azanide; dichloroplatinum(2+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

DMSO 10 (mg/mL)

10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)

Dimethylformamide (pure anhydrous) 24 (mg/mL)

Synonyms

Canonical SMILES

- With the increasing availability of new cytotoxic agents, investigators have tried a wide range of cisplatin-based combination chemotherapy regimens in clinical trials of OSCC, such as cisplatin plus 5-fluorouracil (PF) combination, cisplatin plus paclitaxel (PP) combination, and docetaxel, cisplatin plus 5-FU (TPF) combination .

- Cisplatin resistance is a major challenge in clinical cancer therapy. Research is being conducted to unravel the intricate mechanisms underpinning cisplatin resistance and to uncover novel strategies to overcome this barrier .

- Platinum complexes, including cisplatin, are clinically used as adjuvant therapy of cancers aiming to induce tumor cell death .

- Researchers are using the knowledge gained from cisplatin research to look for cisplatin analogs that will form even better drug–DNA–protein complexes .

- Platinum-based anticancer drugs, including cisplatin, carboplatin, oxaliplatin, nedaplatin, and lobaplatin, are heavily applied in chemotherapy regimens .

Combination Chemotherapy Regimens

Overcoming Cisplatin Resistance

Adjuvant Therapy

Research for Better Drug-DNA-Protein Complexes

Platinum-Based Anticancer Drugs

Reducing Cisplatin Toxicity with Nimodipine

Azanide; dichloroplatinum(2+) is a coordination compound with the molecular formula C₆H₁₂Cl₂N₂Pt and a molecular weight of 378.2 g/mol. It features a platinum(II) center coordinated to two chloride ions and an azanide ligand derived from 1,2-diaminocyclohexane. This compound is recognized for its potential applications in medicinal chemistry, particularly in cancer treatment, due to its platinum content, which is similar to other well-known platinum-based drugs like cisplatin. The compound is classified as an irritant and health hazard, necessitating careful handling and storage according to safety guidelines.

- Substitution Reactions: The chloride ions can be substituted by other ligands, which may alter the biological activity of the compound.

- Coordination Reactions: The azanide ligand can coordinate with different metal centers, leading to the formation of new complexes.

- Redox Reactions: Under certain conditions, the platinum center can participate in redox processes, influencing the reactivity of the compound.

The biological activity of azanide; dichloroplatinum(2+) is primarily attributed to its interaction with DNA. Similar to other platinum-based compounds, it can form DNA cross-links, inhibiting replication and transcription processes in cancer cells. This mechanism is crucial for its anticancer properties, making it a candidate for further research in oncology. Studies have indicated that modifications to the azanide ligand can enhance its selectivity and efficacy against specific tumor types.

The synthesis of azanide; dichloroplatinum(2+) typically involves:

- Preparation of Platinum(II) Chloride: Platinum(II) chloride is often reacted with 1,2-diaminocyclohexane in an appropriate solvent.

- Formation of the Complex: The reaction proceeds under controlled conditions (temperature and pH) to ensure proper coordination of the azanide ligand to the platinum center.

- Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for research applications.

Azanide; dichloroplatinum(2+) has potential applications in:

- Anticancer Therapy: Due to its ability to interact with DNA, it is being investigated as a possible treatment for various cancers.

- Research in Coordination Chemistry: The compound serves as a model for studying metal-ligand interactions and the design of new therapeutic agents.

- Catalysis: Its unique structure allows exploration in catalytic processes involving organic transformations.

Interaction studies involving azanide; dichloroplatinum(2+) focus on its binding affinity with biomolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential. Research indicates that modifications to the azanide ligand can significantly influence these interactions, potentially leading to improved selectivity and reduced side effects compared to traditional platinum drugs.

Azanide; dichloroplatinum(2+) shares similarities with several other platinum-based compounds. Below are some notable comparisons:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cisplatin | Platinum(II) complex | Widely used in cancer therapy; forms DNA cross-links |

| Carboplatin | Platinum(II) complex | Less toxic than cisplatin; used for ovarian cancer treatment |

| Oxaliplatin | Platinum(II) complex | Effective against colorectal cancer; has unique side effects |

| Auranofin | Gold(I) complex | Used in rheumatoid arthritis; differs in metal type |

Azanide; dichloroplatinum(2+) is unique due to its specific azanide ligand and structural configuration, which may provide distinct biological activities compared to these more commonly used platinum drugs. Its potential for modified reactivity through ligand substitution offers avenues for developing new therapeutic strategies in cancer treatment .

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (97.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The parent compound, cisplatin, is excreted in the urine. Although small amounts of platinum are present in the bile and large intestine after administration of cisplatin, the fecal excretion of platinum appears to be insignificant.

Volume of distribution at steady state = 11-12 L/m^2

15-16 L/h/m^2 [total body clearance, 7-hour infusion of 100 mg/m^2]

62 mL/min/m^2 [renal clearance, 2-hour infusion of 100 mg/m^2]

50 mL/min/m^2 [renal clearance, 6- to 7-hour infusion of 100 mg/m^2] The renal clearance of free (ultrafilterable) platinum also exceeds the glomerular filtration rate indicating that cisplatin or other platinum-containing molecules are actively secreted by the kidneys. The renal clearance of free platinum is nonlinear and variable and is dependent on dose, urine flow rate, and individual variability in the extent of active secretion and possible tubular reabsorption.

Wikipedia

Ceftazidime

Biological Half Life

Use Classification

General Manufacturing Information

Interactions

Cis-platin and its trans-isomer (100 mg/kg) ip sensitized hypoxic adenocarcinoma MTG-B cells to the effects of 600-2400 rad x-irradiation in mice.

The fractional renal clearance of platinum relative to inulin was measured in the conscious rat during the period 60-70 min after injection of the nephrotoxic drug, cisplatin, or its non-nephrotoxic analogues (trans-dichlorodiammine platinum II, carboplatin or iproplatin). The fractional clearance of platinum was between 3 and 4 for cisplatin and its analogues. Platinum from cisplatin and its trans isomer is essentially irreversibly bound whilst that from carboplatin and iproplatin is largely reversibly bound to blood proteins. Probenecid and triethanolamine both caused an increase whereas furosemide caused a decrease in the fractional clearance of total platinum from cisplatin. Choline chloride had no net effect on the fractional clearance of total platinum. Both furosemide and triethanolamine made no significant difference to the severity of cisplatin induced nephrotoxicity. However, probenecid enhanced cisplatin induced nephrotoxicity and choline chloride was capable of blocking cisplatin induced nephrotoxicity. We conclude that the renal tubular transport of platinum is not per se responsible for the nephrotoxicity of platinum compounds. However, in the case of cisplatin, or one of its metabolites, renal tubular transport may be a prerequisite for nephrotoxicity.